N-((4-Amino-2-methyl-5-pyrimidyl)methyl)thioformamide

Thiamine synthesis pyrimidine intermediate solid-state characterization

N-((4-Amino-2-methyl-5-pyrimidyl)methyl)thioformamide (CAS 31375-20-9) is a crystalline thioformamide-functionalized aminopyrimidine with molecular formula C7H10N4S and a molecular mass of 182.25 g/mol. It belongs to the class of 5-substituted 4-amino-2-methylpyrimidines that serve as advanced intermediates in the convergent industrial synthesis of thiamine (vitamin B1).

Molecular Formula C7H10N4S
Molecular Weight 182.25 g/mol
CAS No. 31375-20-9
Cat. No. B12706639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-Amino-2-methyl-5-pyrimidyl)methyl)thioformamide
CAS31375-20-9
Molecular FormulaC7H10N4S
Molecular Weight182.25 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=N1)N)CNC=S
InChIInChI=1S/C7H10N4S/c1-5-10-3-6(2-9-4-12)7(8)11-5/h3-4H,2H2,1H3,(H,9,12)(H2,8,10,11)
InChIKeyFWUKTPVTANTBJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-((4-Amino-2-methyl-5-pyrimidyl)methyl)thioformamide (CAS 31375-20-9): A Differentiated Thiamine (Vitamin B1) Pyrimidine Intermediate


N-((4-Amino-2-methyl-5-pyrimidyl)methyl)thioformamide (CAS 31375-20-9) is a crystalline thioformamide-functionalized aminopyrimidine with molecular formula C7H10N4S and a molecular mass of 182.25 g/mol [1]. It belongs to the class of 5-substituted 4-amino-2-methylpyrimidines that serve as advanced intermediates in the convergent industrial synthesis of thiamine (vitamin B1) [2]. Unlike the earlier-stage Grewe diamine intermediate, this compound bears a thioformamide (-NH-CHS) group at the 5-aminomethyl position, which confers a distinct reactivity profile for thiazole ring construction [3]. First reported in the foundational 1937 Todd–Bergel aneurin synthesis, the compound was shown to condense directly with α-chloroketones to yield crystalline vitamin B1 hydrochloride [4].

Why N-((4-Amino-2-methyl-5-pyrimidyl)methyl)thioformamide Cannot Be Replaced by Grewe Diamine or Other In-Class Pyrimidine Intermediates in Thiamine Synthesis


In the convergent industrial route to thiamine (vitamin B1), the pyrimidine building block must present a leaving group or reactive functionality at the 5-aminomethyl position capable of undergoing condensation with a 3-carbon α-chloroketone (or its acetate) to construct the thiazole ring [1]. The simple primary amine of 4-amino-5-aminomethyl-2-methylpyrimidine (Grewe diamine, CAS 95-02-3) lacks this intrinsic reactivity and requires additional activation—typically via carbon disulfide to form a dithiocarbamate intermediate—before cyclization can occur [2]. The N-formyl analog (CAS 1886-34-6) represents a degradation product rather than a synthetic intermediate [3]. In contrast, the thioformamide group of CAS 31375-20-9 is both a masked reactive handle and a directing functionality: it was shown by Todd and Bergel (1937) to react directly with methyl α-chloro-γ-hydroxypropyl ketone, yielding crystalline vitamin B1 hydrochloride without requiring intermediate sulfur insertion [4]. This functional distinction means that substituting Grewe diamine or the formyl analog for the thioformamide derivative necessitates a fundamentally different—and often less efficient—reaction sequence.

Quantitative Differentiation Evidence: N-((4-Amino-2-methyl-5-pyrimidyl)methyl)thioformamide vs. Closest Pyrimidine Intermediates


Melting Point Elevation of ~60 °C vs. Grewe Diamine: Implications for Solid-State Handling and Polymorph Consistency

The melting point of N-((4-Amino-2-methyl-5-pyrimidyl)methyl)thioformamide is 189–190 °C, as established by the original Hoffmann-La Roche patent [1] and independently confirmed by CAS Common Chemistry [2]. This is approximately 60 °C higher than that of its closest upstream analog, 4-amino-5-aminomethyl-2-methylpyrimidine (Grewe diamine, CAS 95-02-3), which melts at 126–130 °C . The elevated melting point is consistent with the increased molecular weight and the presence of the thioformamide group, which introduces additional hydrogen-bonding capacity and polar surface area (PSA = 95.9 Ų for the target vs. the lower PSA of Grewe diamine) [3]. For procurement, a higher and sharper melting point is advantageous for assessing batch-to-batch purity and for solid-state storage stability.

Thiamine synthesis pyrimidine intermediate solid-state characterization polymorph control

Boiling Point Elevation of ~61 °C vs. Grewe Diamine: Thermal Robustness for High-Temperature Process Windows

The boiling point of N-((4-Amino-2-methyl-5-pyrimidyl)methyl)thioformamide is reported as 362.5 °C at 760 mmHg, with a flash point of 173.1 °C . In comparison, Grewe diamine (CAS 95-02-3) exhibits a boiling point of approximately 301.6 °C at 760 mmHg and a flash point of 161.5 °C [1]. The ~61 °C higher boiling point indicates greater thermal robustness, which is relevant for processes involving solvent stripping, vacuum distillation, or elevated-temperature reaction conditions. The higher flash point (Δ ≈ 11.6 °C) also provides a marginally wider safety margin.

Process chemistry thermal stability thiamine intermediate distillation safety

Density Differential and Shipping Classification: 1.29 vs. 1.21 g/cm³ for Logistics and Formulation Calculations

The density of N-((4-Amino-2-methyl-5-pyrimidyl)methyl)thioformamide is 1.29 g/cm³ , compared to 1.207 g/cm³ for Grewe diamine [1]. The approximately 6.9% higher density reflects the incorporation of the sulfur atom (atomic mass 32) into the molecular framework, increasing the molecular weight from 138.17 to 182.25 g/mol. Both compounds fall under the same harmonized customs code (2933599090: heterocyclic compounds containing a pyrimidine ring), with the standard VAT rate of 17.0% and MFN tariff of 6.5% . The density difference, while modest, is sufficient for confident identification when combined with melting point in quality control protocols.

Density logistics customs classification formulation process safety

Distinctive Solubility Profile: Acid/Base-Switchable Solubility Enabling Purification Without Chromatography

According to the original Hoffmann-La Roche patent (U.S. 2,220,243), the target compound is 'very difficultly soluble in water, and only slightly soluble in organic solvents; it is, however, easily dissolved by dilute acids and strong alkalies' [1]. This acid/base-switchable solubility profile was exploited in the patent for purification: the crude product was dissolved in 25% acetic acid, decolorized, and re-precipitated with ammonia to yield colorless crystals [1]. In contrast, Grewe diamine is typically purified by HPLC or recrystallization, and its free-base form is air-sensitive, requiring storage under inert gas . The thioformamide derivative's ability to be purified via simple acid dissolution and alkaline re-precipitation—without chromatography—is a meaningful process advantage for industrial-scale preparation.

Solubility purification process chemistry crystallization work-up

Validated Reverse-Phase HPLC Method with UV Detection: Analytical Method Availability for Procurement Quality Control

A documented reverse-phase HPLC method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase is available for the separation and analysis of N-((4-Amino-2-methyl-5-pyrimidyl)methyl)thioformamide [1]. The method is scalable from analytical to preparative scale and is compatible with mass spectrometry when phosphoric acid is replaced with formic acid [1]. The compound has a LogP of -0.228 [1] (consistent with XLogP3 of -0.2 from PubChem [2]), indicating moderate hydrophilicity that allows retention on conventional C18 columns using high-aqueous mobile phases. The thioformamide chromophore (C=S) provides UV absorption suitable for detection at standard wavelengths (254 nm). While Grewe diamine also has established HPLC methods (≥95% purity by HPLC ), the availability of a vendor-documented, application-specific method for CAS 31375-20-9 reduces method development time for procurement quality control laboratories.

HPLC quality control analytical method impurity profiling pharmacokinetics

Direct Condensation Reactivity with α-Chloroketones: Avoiding the Thiothiamine Intermediate Step in Convergent Thiamine Synthesis

In the 1937 Todd–Bergel synthesis, 4-amino-5-thioformamidomethyl-2-methylpyrimidine (the target compound) was shown to condense directly with methyl α-chloro-γ-hydroxypropyl ketone (or its acetate derivative) to yield crystalline vitamin B1 hydrochloride with an activity of 380,000 I.U. per gram as measured by the rat bradycardia method [1]. This contrasts with the alternative route via Grewe diamine, which requires sequential treatment with carbon disulfide and 3-acetyl-3-chloro-1-propanol to form the water-insoluble intermediate 'thiothiamine' (CAS 299-35-4, mp 238–239 °C [2]), which must then be oxidized to thiamine [3]. The thioformamide route thus eliminates one or more synthetic steps and avoids the handling of carbon disulfide, a toxic and flammable reagent. The melting point of the downstream thiothiamine (239 °C) is significantly higher than the target compound (189–190 °C), confirming they are distinct chemical entities [2].

Thiamine synthesis thioformamide reactivity condensation reaction process step reduction convergent synthesis

Procurement-Relevant Application Scenarios for N-((4-Amino-2-methyl-5-pyrimidyl)methyl)thioformamide (CAS 31375-20-9)


Convergent Industrial Synthesis of Thiamine (Vitamin B1) via Direct Thiazole Ring Construction

This scenario applies when the procurement objective is to source a pyrimidine intermediate for the convergent industrial production of thiamine hydrochloride. As demonstrated by Todd and Bergel (1937), the thioformamide-functionalized compound condenses directly with methyl α-chloro-γ-hydroxypropyl ketone to build the thiazole ring in a single transformation, yielding crystalline thiamine hydrochloride with confirmed biological activity (380,000 I.U./g by rat bradycardia) [1]. The elevated melting point (189–190 °C) and distinctive solubility profile (soluble in dilute acids, precipitable with ammonia) facilitate quality control and purification without chromatography [2]. This route avoids the two-step Grewe diamine → thiothiamine → thiamine sequence that requires carbon disulfide handling .

Preparation of Thiamine Analogs and Structure–Activity Relationship (SAR) Studies on the Pyrimidine Moiety

For medicinal chemistry programs exploring thiamine antimetabolites or pyrimidine-based enzyme inhibitors, the thioformamide group provides a chemically differentiated handle for further derivatization. The compound's reactivity with α-haloketones enables systematic variation of the thiazole-forming partner to generate libraries of thiamine analogs [1]. The compound is a solid with a well-defined melting point (189–190 °C), facilitating accurate weighing and stoichiometric control in small-scale parallel synthesis [2]. The availability of a documented RP-HPLC method with MS-compatible mobile phase conditions (formic acid substitution) supports reaction monitoring and product purity assessment [3].

Process Development and Scale-Up Studies for Non-Chromatographic Purification of Pyrimidine Intermediates

The acid/base-switchable solubility of the target compound—insoluble in water and organic solvents but readily soluble in dilute acids (e.g., 25% acetic acid) and strong alkalies—enables a scalable, non-chromatographic purification protocol (dissolution in acetic acid, decolorization with activated carbon, and re-precipitation with ammonia) [2]. This is a meaningful differentiator from Grewe diamine, which is air-sensitive and typically purified by HPLC or recrystallization . Process development groups evaluating cost-effective routes to thiamine intermediates should consider that this purification strategy reduces solvent consumption, eliminates chromatography media costs, and is amenable to multi-kilogram scale operation.

Analytical Reference Standard for Thiamine Impurity Profiling and Forced Degradation Studies

As a thioformamide-bearing pyrimidine, this compound can serve as a reference marker or process-related impurity standard in thiamine drug substance and drug product analytical testing. The validated HPLC method using the Newcrom R1 column [3] provides a starting point for developing impurity profiling methods. The compound's distinct retention characteristics (LogP = -0.228, moderate hydrophilicity) differentiate it from more hydrophobic thiamine-related impurities such as thiothiamine (LogP higher). Procurement of high-purity CAS 31375-20-9 as a characterized reference standard supports pharmaceutical quality control and regulatory filing requirements.

Quote Request

Request a Quote for N-((4-Amino-2-methyl-5-pyrimidyl)methyl)thioformamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.